3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl benzenesulfonate is a complex organic compound characterized by its unique structural features. It belongs to the class of chromenone derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The compound has garnered attention for its potential therapeutic properties, particularly in the fields of anti-inflammatory and anticancer research.
This compound is classified as a chromenone derivative due to the presence of the chromen-2-one core structure. It also contains a benzenesulfonate group, which contributes to its chemical reactivity and potential applications in organic synthesis and medicinal chemistry.
The synthesis of 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl benzenesulfonate typically involves several key steps:
The synthetic routes may vary based on specific laboratory conditions and desired yields. Reaction conditions such as temperature, pressure, and solvent choice play critical roles in optimizing the synthesis process.
The molecular formula for 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl benzenesulfonate is . The structure features a chromenone core with two methoxy groups on one phenyl ring and a sulfonate group attached to another aromatic ring.
C1=CC=C(C(=C1)OC)C(=O)C2=C(C(=C(C=C2)OC)S(=O)(=O)O)O
These structural details are crucial for understanding the compound's reactivity and potential interactions with biological targets.
3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl benzenesulfonate can undergo several types of chemical reactions:
The specific conditions for these reactions—such as temperature, solvent choice, and catalysts—are critical for achieving desired products efficiently.
The mechanism of action for 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl benzenesulfonate involves its interaction with various molecular targets within biological systems:
Research into its biological effects continues to reveal insights into its potential therapeutic applications.
The physical properties of 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl benzenesulfonate include:
Chemical properties include:
Relevant data from studies indicate that these properties contribute to its utility in various chemical applications .
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1